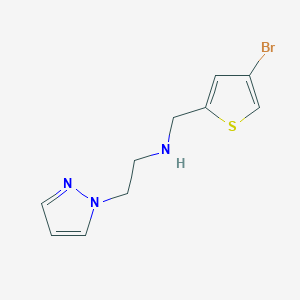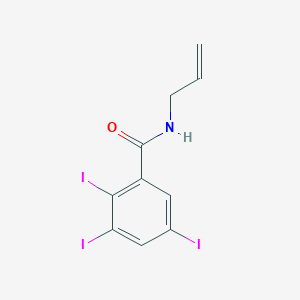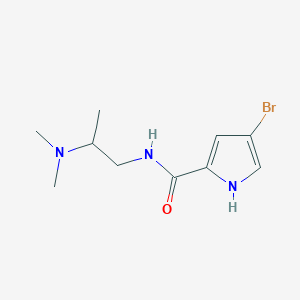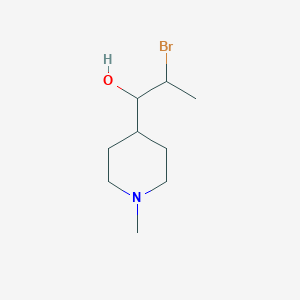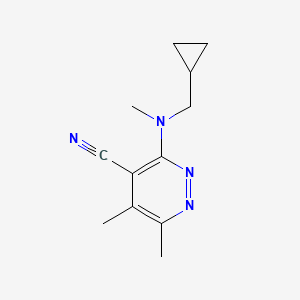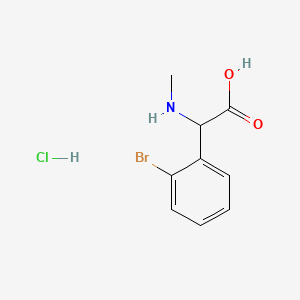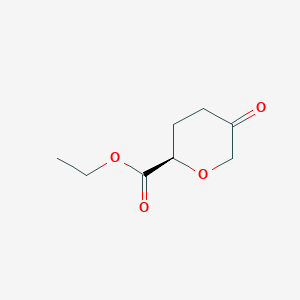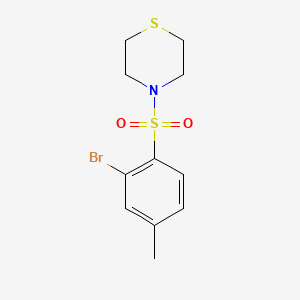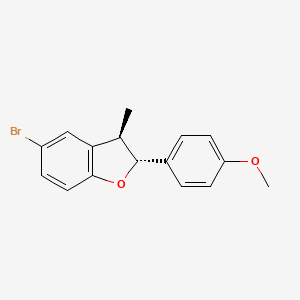
rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran: is a complex organic compound that belongs to the class of dihydrobenzofurans This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a methyl group attached to a dihydrobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran typically involves multiple steps, including bromination, methylation, and cyclization reactionsThe final step involves the cyclization of the intermediate to form the dihydrobenzofuran ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Applications De Recherche Scientifique
rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to rel-(2R,3R)-5-Bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzofuran include:
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
- (2R,3R)-2-(4-methoxyphenyl)-1-(2-methyl-2-propanyl)-6-oxo-3-piperidinecarboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of the bromine atom, methoxyphenyl group, and methyl group in specific positions on the dihydrobenzofuran ring contributes to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H15BrO2 |
|---|---|
Poids moléculaire |
319.19 g/mol |
Nom IUPAC |
(2R,3R)-5-bromo-2-(4-methoxyphenyl)-3-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C16H15BrO2/c1-10-14-9-12(17)5-8-15(14)19-16(10)11-3-6-13(18-2)7-4-11/h3-10,16H,1-2H3/t10-,16-/m1/s1 |
Clé InChI |
BWRIKBHEJIMUHB-QLJPJBMISA-N |
SMILES isomérique |
C[C@H]1[C@@H](OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |
SMILES canonique |
CC1C(OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


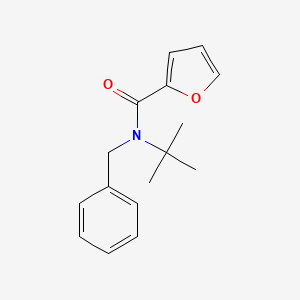
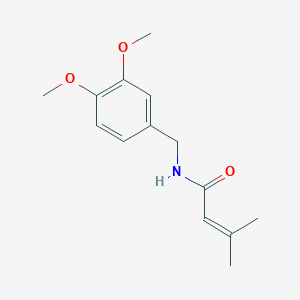
![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)
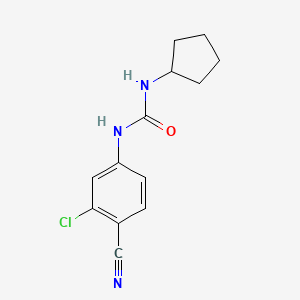
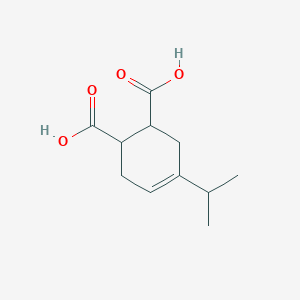
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
